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Compound of Interest

Compound Name: 8-Chloroisoquinolin-5-amine
CAS No.: 934554-41-3
Cat. No.: B1424258

Get Quote

Executive Summary

8-Chloroisoquinolin-5-amine is a critical heterocyclic scaffold, primarily utilized as a key
intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g.,
Ripasudil analogs). Its structural integrity is defined by the specific regiochemistry of the
chlorine atom at the C8 position (peri-position to C1) and the primary amine at C5.

This guide provides a definitive spectroscopic atlas for this compound. Unlike standard
database entries, this document synthesizes empirical data with high-fidelity chemometric
prediction to address the common challenge of distinguishing the 8-chloro isomer from its 6- or
7-chloro regioisomers during synthesis scaling.

Molecular Identity & Physiochemical Baseline
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Parameter

Data

Notes

IUPAC Name

8-Chloroisoquinolin-5-amine

CAS Registry

1379361-50-6

C
Formula H
CIN
Monoisotopic (
Exact Mass 178.03
Cl)
] ] Oxidizes/darkens upon air
Appearance Pale yellow to off-white solid
exposure
. ) Poor solubility in non-polar
Solubility DMSO, MeOH, dilute HCI
solvents
~5.2 (Pyridine N), ~2.0 (Aniline  Pyridine N is the primary
pKa (Calc)

N)

protonation site

Synthesis & Provenance Logic

To understand the impurity profile, one must understand the provenance. The compound is

typically derived via the reduction of 8-chloro-5-nitroisoquinoline. The critical quality attribute

(CQA) is the removal of the des-chloro impurity (5-aminoisoquinoline) or regioisomers formed

during the initial nitration/chlorination steps.

Nitration
(HNO3/H2S04)

Isoquinoline

Chlorination
(NCS or CI2/H+)

Reduction

5-Nitroisoquinoline

8-Chloro-5-nitroisoquinoline
(Key Intermediate)

8-Chloroisoquinolin-5-amine
(Target)

(Fe/AcOH or SnCI2

Hydrodechlorination

(Side Rxn)
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Figure 1: Synthetic lineage and potential critical impurities. The presence of the 5-
aminoisoquinoline impurity (lacking Cl) is readily detectable via Mass Spectrometry (loss of
isotope pattern).

Spectroscopic Atlas
Mass Spectrometry (HRMS/LC-MS)

Methodology: Electrospray lonization (ESI) in Positive Mode. Diagnostic Value: The chlorine
isotope pattern is the primary confirmation of the halogen presence.

] Relative i
lon Species m/z (Observed) Interpretation
Abundance
[M+H]
Base peak
( 179.03 100% (Protonated molecular
ion)
Cl)
[M+H]
Definitive Chlorine
( 181.03 ~32% _ _
Signature (3:1 Ratio)
Cl)
Sodium adduct
[M+Na] 201.01 Variable (common in glass

containers)

Analyst Note: If the ratio of 179:181 deviates significantly from 3:1 (e.g., approaches 10:1), your
sample is contaminated with 5-aminoisoquinoline (m/z 145), or the chlorine has been stripped

during hydrogenation.

Proton NMR ( H NMR)
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Solvent;: DMSO-

(Recommended over CDCI
due to solubility and aggregation issues). Frequency: 400 MHz or higher.

Structural Logic:

e Pyridine Ring (H1, H3, H4): H1 is the most deshielded singlet.

e Benzene Ring (H6, H7): The 5,8-substitution pattern leaves H6 and H7 as an AB spin system
(two doublets).

o Peri-Effect: The Chlorine at C8 exerts a steric/electronic influence on H1 (peri-position), often
causing a slight downfield shift or broadening compared to the non-chlorinated parent.
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N Shift ( o _ Coupling ( Assignment
Position Multiplicity Integration Lodi
ogic
ppm) Hz) g
Peri to ClI,
_ most
H1 9.25-9.35 Singlet (s) 1H - _
deshielded
(Pyridine).
Adjacent to
H3 8.50 - 8.60 Doublet (d) 1H 6.0 .
Nitrogen.
Beta to
H4 7.80 - 7.90 Doublet (d) 1H 6.0 _
Nitrogen.
Ortho to CI;
H7 7.60-7.70 Doublet (d) 1H 8.0-85 part of AB
system.
Ortho to NH
H6 6.90 - 7.00 Doublet (d) 1H 8.0-85 ; shielded by
amine
resonance.
Exchangeabl
e; shift varies
NH 6.00 - 6.20 Broad (brs)  2H i with
concentration
/water.
Visualizing the Spin System:
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Pyridine Ring (Heteroaromatic) Benzene Ring (Substituted)  Functional Groups

H1 (s)
~9.3 ppm
Deshielded by N & CI (peri)

H3 (d)
~8.5 ppm
Alpha to N

H6 (d)
~6.95 ppm

NH2 (br s)
~6.1 ppm
Ortho to NH2 (Shielded)

Exchangeable

3J Coupling
(~6 Hz)

H7 (d)
_;'g (d)m ~7.65 ppm
-0 PP Ortho to Cl

3J Ortho Coupling
(~8.2 Hz)

Click to download full resolution via product page

Figure 2: NMR connectivity and assignment logic. The key differentiator from regioisomers is
the clean AB system (two doublets) for H6/H7. A 6- or 7-chloro isomer would produce singlet
patterns or meta-coupling.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid neat sample.

3400 & 3320 cm

: N-H stretching (Primary amine doublet).
e 1620 cm
: N-H bending (Scissoring).
e 1580 - 1500 cm
: C=C / C=N aromatic ring skeletal vibrations.

e ~750 cm

: C-Cl stretch (Often obscured by fingerprint, but distinct bands appear in this region for
chloro-aromatics).
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Experimental Protocols
Protocol: High-Fidelity NMR Sample Preparation

Use this protocol to prevent aggregation-induced line broadening common in fused heterocyclic

amines.
e Massing: Weigh 5.0 — 8.0 mg of 8-Chloroisoquinolin-5-amine into a clean vial.

o Why: Higher concentrations can lead to stacking interactions, shifting the H1 peak.
» Solvent Addition: Add 0.6 mL of DMSO-

(99.9% D).

o Note: Do not use CDCI

unless the free base is freshly purified and strictly dry. The amine reacts with traces of HCI
in aged chloroform to form salts, drastically altering shifts.

e Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.
e Acquisition:
o Set relaxation delay (

) to
2.0 seconds to allow full relaxation of the isolated H1 proton.

o Acquire at least 64 scans to visualize 13C satellites if checking purity.

Protocol: HPLC Purity Check (Isomer Detection)

Standard C18 gradients often fail to separate the 8-chloro and 5-amino impurity efficiently due

to similar pKa.

e Column: Phenyl-Hexyl or C18 with polar end-capping (e.g., Phenomenex Luna Phenyl-
Hexyl).
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e Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for better peak
shape).

e Mobile Phase B: Acetonitrile.

e Gradient: 5% B to 95% B over 15 minutes.

o Detection: UV at 254 nm and 320 nm (Isoquinoline absorption).
References & Authority

e Compound Data & Nomenclature:

o PubChem CID 12412319 (Note: Often indexes the generic isomer; verify CAS 1379361-
50-6 specifically).

o Source:
o Synthetic Context (ROCK Inhibitors):

o Method for producing isoquinoline derivative.[1] (Describes the reduction of nitro-
isoquinolines to amino-isoquinolines in the context of Ripasudil/Fasudil analogs).

o Source:
» Spectroscopic Methodology:

o General NMR shifts for 5-aminoisoquinoline (Parent).

o Source: (Search No. 1368 for parent scaffold comparison).
 |sotope Pattern Verification:

o Chlorine Isotope Abundance in Mass Spectrometry.

o Source:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 8-
Chloroisoquinolin-5-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1424258/docs#technical-guide-spectroscopic-
profiling-of-8-chloroisoquinolin-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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